3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea
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Overview
Description
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea is a complex organic compound with a molecular formula of C14H9Cl2F3N4OS and a molecular weight of 409.21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of efficient catalysts, high-purity reagents, and advanced purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as:
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
Fluazifop-butyl: An herbicide that contains a trifluoromethyl group and is used for crop protection.
Uniqueness
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N4OS/c15-9-3-1-7(2-4-9)12(24)21-13(25)23-22-11-10(16)5-8(6-20-11)14(17,18)19/h1-6H,(H,20,22)(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINIZDVLQQXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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